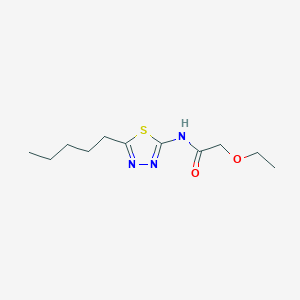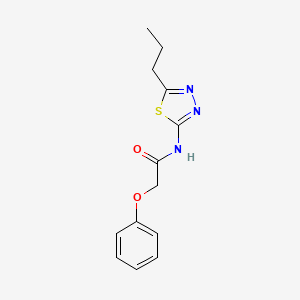![molecular formula C17H20N4O3S B11167981 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167981.png)
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a thiadiazole ring, a pyrrolidine ring, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the introduction of the ethoxymethyl group, and the coupling of the pyrrolidine ring with the thiadiazole derivative. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction pathway.
Scientific Research Applications
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-hydroxypyrrolidine-3-carboxamide
Uniqueness
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N4O3S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H20N4O3S/c1-3-24-10-14-19-20-17(25-14)18-16(23)12-8-15(22)21(9-12)13-7-5-4-6-11(13)2/h4-7,12H,3,8-10H2,1-2H3,(H,18,20,23) |
InChI Key |
QVWFAMTWSKRZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methoxyphenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11167901.png)
![4-(2,4-dichlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11167905.png)
![1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11167906.png)
![4-[(2-ethylpiperidin-1-yl)methyl]-3-hydroxy-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11167911.png)
![N-(4-methylbenzyl)-2-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B11167917.png)
![2-(2-chloro-6-fluorophenyl)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B11167930.png)
![[2-(2-Fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazol-4-yl][4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11167937.png)
![N-[4-(butan-2-ylsulfamoyl)phenyl]-2-iodobenzamide](/img/structure/B11167943.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-4-(propanoylamino)benzamide](/img/structure/B11167947.png)
![1-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11167952.png)
![[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B11167955.png)

![3,4-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide](/img/structure/B11167963.png)

